1-Hydroxy-4-iodo-1,3-dihydro-indol-2-one

Description

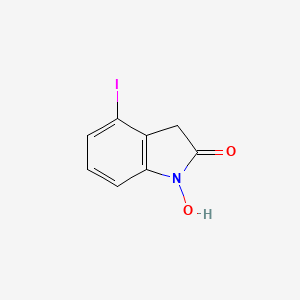

1-Hydroxy-4-iodo-1,3-dihydro-indol-2-one is an iodinated oxindole derivative characterized by a hydroxyl group at position 1 and an iodine atom at position 4 of the indole ring. The presence of iodine introduces unique electronic and steric properties, making it a candidate for targeted drug design and synthetic chemistry applications.

Properties

Molecular Formula |

C8H6INO2 |

|---|---|

Molecular Weight |

275.04 g/mol |

IUPAC Name |

1-hydroxy-4-iodo-3H-indol-2-one |

InChI |

InChI=1S/C8H6INO2/c9-6-2-1-3-7-5(6)4-8(11)10(7)12/h1-3,12H,4H2 |

InChI Key |

QPTLYMZPCLYBTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC=C2I)N(C1=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers of Iodinated Oxindoles

- 5-Iodo-1,3-dihydro-indol-2-one (CAS 193354-13-1): This positional isomer features iodine at position 5 instead of 4. For instance, iodination at position 5 may enhance stability in hydrophobic environments compared to position 4 .

- GW 5074 (3-(3,5-dibromo-4-hydroxybenzylidene-5-iodo-1,3-dihydro-indol-2-one): This compound combines a 5-iodo substituent with a dibromo-hydroxyphenyl group. Its extended conjugation system and halogen-rich structure contribute to potent kinase inhibitory activity, notably in pathways involving KDR (VEGFR-2) .

Functional Group Variations

- 3-(4-Dimethylamino-benzylidene)-1,3-dihydro-indol-2-one: This derivative replaces the hydroxyl and iodine groups with a dimethylamino-benzylidene moiety. It acts as a competitive ATP-binding inhibitor of KDR kinase (Ki = 0.2 μM), highlighting the importance of electron-donating groups in kinase interactions .

- 3-Nitromethylene-1,3-dihydro-indol-2-one analogues : These compounds, bearing nitro groups, exhibit antimicrobial and antitumor activities. The nitro group’s strong electron-withdrawing effect contrasts with the electron-rich iodine in 1-Hydroxy-4-iodo-1,3-dihydro-indol-2-one, leading to divergent reactivity and bioactivity profiles .

Kinase Inhibition

Antimicrobial and Antitumor Activity

- 3-Diazo-1-methyl-1,3-dihydro-indol-2-one : Exhibits anti-inflammatory and antipyretic properties, attributed to its diazo group, which is absent in the target compound .

- 3-Nitromethylene derivatives : Show broad-spectrum antimicrobial activity (e.g., against Staphylococcus aureus), with MIC values ranging from 8–32 μg/mL .

Cyclization Reactions

- Spiro-oxindole derivatives : Acid-catalyzed cyclization of 3-hydroxy-3-pent-4-enyl-1,3-dihydroindole-2-one yields spirocyclic structures in 76% yield, demonstrating the versatility of hydroxy-oxindoles in constructing complex scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.